3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that features a unique combination of benzodioxin, hydroxy, methylphenyl, and imidazothiazin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form the 1,4-benzodioxin ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Imidazothiazin Ring: This step involves the reaction of a thiazine derivative with an imidazole derivative under basic conditions.
Final Coupling: The final step involves coupling the benzodioxin and imidazothiazin intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cholinesterases and kinases, inhibiting their activity.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Similar in structure but lacks the imidazothiazin ring.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a benzodioxin ring but differs in functional groups and overall structure.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its combination of benzodioxin, hydroxy, methylphenyl, and imidazothiazin structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N2O3S+ |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H23N2O3S/c1-15-4-2-5-17(12-15)22-14-21(24,23-8-3-11-27-20(22)23)16-6-7-18-19(13-16)26-10-9-25-18/h2,4-7,12-13,24H,3,8-11,14H2,1H3/q+1 |
InChI Key |
QPLMEEGDYHAEES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
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